2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid
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Overview
Description
2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid is an organic compound that features a pyrrolidine ring attached to a phenoxyacetic acid moiety
Preparation Methods
The synthesis of 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid typically involves the reaction of 4-(Pyrrolidin-1-yl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the introduction of various substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenoxyacetic acid moiety can participate in ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds to 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic acid include:
2-(4-(Morpholin-1-yl)phenoxy)acetic acid: This compound features a morpholine ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.
2-(4-(Piperidin-1-yl)phenoxy)acetic acid: The presence of a piperidine ring provides different steric and electronic effects compared to the pyrrolidine ring.
2-(4-(Pyrrolidin-1-yl)phenoxy)propionic acid: This compound has a propionic acid moiety instead of acetic acid, which can influence its reactivity and interactions
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-16-11-5-3-10(4-6-11)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
InChI Key |
HSMUIMVKYBKIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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